molecular formula C10H9BrN2O2 B12724129 2-Benzofurancarboximidamide, 5-bromo-N-hydroxy-3-methyl- CAS No. 84748-05-0

2-Benzofurancarboximidamide, 5-bromo-N-hydroxy-3-methyl-

Cat. No.: B12724129
CAS No.: 84748-05-0
M. Wt: 269.09 g/mol
InChI Key: IFIXIGVSBYNGFO-UHFFFAOYSA-N
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Description

5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide typically involves the reaction of 5-bromo-3-methoxysalicylaldehyde with appropriate reagents. One common method includes the condensation reaction of 5-bromo-3-methoxysalicylaldehyde with primary amines under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and to minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
  • 5-Bromo-3-methoxysalicylaldehyde
  • 5-Bromo-2-hydroxy-3-methoxybenzylidene

Uniqueness

Compared to similar compounds, 5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzofuran core structure, combined with the presence of bromine and hydroxy groups, makes it a versatile compound for various applications .

Properties

CAS No.

84748-05-0

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-N'-hydroxy-3-methyl-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C10H9BrN2O2/c1-5-7-4-6(11)2-3-8(7)15-9(5)10(12)13-14/h2-4,14H,1H3,(H2,12,13)

InChI Key

IFIXIGVSBYNGFO-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2)Br)/C(=N\O)/N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=NO)N

Origin of Product

United States

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